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2-(4,8-Dimethylnona-3,7-dienyl)pyridine

Cat. No.: B12665867
CAS No.: 51082-21-4
M. Wt: 229.36 g/mol
InChI Key: ZNQSUAAJUQLBDE-XNTDXEJSSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyridine ring is a versatile building block in organic synthesis due to its aromaticity, moderate basicity, and the ability of the nitrogen atom to participate in hydrogen bonding. researchgate.net These characteristics are pivotal in the design of molecules with specific biological activities. In medicinal chemistry, the pyridine moiety is a common feature in numerous pharmaceuticals, contributing to their efficacy and pharmacokinetic profiles. nih.govnih.gov The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for binding to biological targets such as enzymes and receptors. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's properties. organic-chemistry.orgpharmaguideline.com The incorporation of a pyridine scaffold can influence a compound's solubility, metabolic stability, and bioavailability.

The diverse applications of pyridine derivatives are evident in a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov The ability to form hybrid molecules by combining the pyridine core with other pharmacologically relevant fragments has led to the development of novel compounds with enhanced or unique biological activities. preprints.orgnih.govmdpi.com

Structural Classification and Nomenclature of 2-(4,8-Dimethylnona-3,7-dienyl)pyridine

This compound is a hybrid molecule that integrates a pyridine ring with an isoprenoid chain. Isoprenoids, also known as terpenoids, are a large and diverse class of naturally occurring organic chemicals derived from units of isoprene (B109036). The isoprenoid tail in this compound is a C10 unit, classifying it as a monoterpenoid derivative. The linkage of this lipophilic isoprenoid chain to the heterocyclic pyridine ring results in an amphipathic molecule with distinct chemical properties.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name "this compound" systematically describes the molecule's structure. The "pyridine" at the end signifies the core heterocyclic ring. The prefix "2-" indicates that the substituent is attached to the second carbon atom of the pyridine ring, adjacent to the nitrogen atom. The substituent itself is a "4,8-dimethylnona-3,7-dienyl" group. This name breaks down as follows:

nona- : A nine-carbon chain.

-3,7-diene : Two double bonds are located at the third and seventh positions of the carbon chain.

-4,8-dimethyl : Methyl groups are attached to the fourth and eighth carbons of the chain.

-yl : Denotes that this is a substituent group.

Positional isomerism is a key consideration for substituted pyridines. The substituent can be attached at the 2-, 3-, or 4-position of the pyridine ring, leading to distinct isomers with potentially different chemical and biological properties. For instance, the isomer 4-(4,8-Dimethylnona-3,7-dienyl)pyridine (B1620126), where the isoprenoid chain is at the para-position relative to the nitrogen, would have a different spatial arrangement and electronic distribution compared to the 2-substituted isomer.

PropertyValue
Molecular Formula C16H23N
Molecular Weight 229.36 g/mol
CAS Number 51082-21-4
Boiling Point 337.9°C at 760 mmHg
Density 0.914 g/cm³

Note: The data in this table is compiled from various chemical supplier databases and may represent estimated or calculated values. echemi.comchemicalbook.comchemsrc.comchemicalbook.com

While specific research on this compound is limited in readily available literature, its structural isomer, 4-(4,8-Dimethylnona-3,7-dienyl)pyridine, is known by the trivial name "Maritima". This suggests that this class of compounds has been encountered, likely in the context of natural product chemistry or synthetic fragrance compounds. The name "Maritima" may allude to a marine origin or a particular scent profile. For instance, extracts from Artemisia maritima have been investigated for their chemical constituents and biological activities, though a direct link to this specific compound is not definitively established in the searched literature. google.com The existence of a trivial name for the 4-substituted isomer highlights the potential for natural occurrence or commercial relevance of these pyridine-isoprenoid conjugates.

Historical Context and Initial Research Perspectives on Pyridine-Isoprenoid Hybrid Structures

The history of pyridine chemistry dates back to the 19th century, with its initial isolation from bone oil and coal tar. wikipedia.orgresearchgate.net The development of synthetic methods for pyridine and its derivatives, such as the Hantzsch pyridine synthesis, paved the way for the exploration of a vast chemical space. pharmaguideline.comwikipedia.org

The study of natural products has also played a crucial role in unveiling the diversity of pyridine-containing molecules. While simple pyridine alkaloids have been known for a long time, the discovery and characterization of more complex hybrid structures, such as those combining pyridine with isoprenoid moieties, are a more recent endeavor, often driven by advances in analytical techniques for natural product discovery from marine and terrestrial organisms. ucsd.edu

The initial research perspectives on such hybrid structures are often rooted in the quest for novel bioactive compounds. The combination of a polar, aromatic pyridine head with a nonpolar, flexible isoprenoid tail creates molecules with unique physicochemical properties that may lead to interesting biological activities, including potential applications in pharmaceuticals and agrochemicals. nih.govresearchgate.net The exploration of such hybrid molecules represents a fascinating intersection of heterocyclic chemistry and natural product science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23N B12665867 2-(4,8-Dimethylnona-3,7-dienyl)pyridine CAS No. 51082-21-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51082-21-4

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

2-[(3E)-4,8-dimethylnona-3,7-dienyl]pyridine

InChI

InChI=1S/C16H23N/c1-14(2)8-6-9-15(3)10-7-12-16-11-4-5-13-17-16/h4-5,8,10-11,13H,6-7,9,12H2,1-3H3/b15-10+

InChI Key

ZNQSUAAJUQLBDE-XNTDXEJSSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC1=CC=CC=N1)/C)C

Canonical SMILES

CC(=CCCC(=CCCC1=CC=CC=N1)C)C

Origin of Product

United States

Synthetic Methodologies for 2 4,8 Dimethylnona 3,7 Dienyl Pyridine and Its Analogs

Strategies for Constructing the Pyridine-Dienyl Skeleton

The fundamental challenge in synthesizing the 2-(4,8-dimethylnona-3,7-dienyl)pyridine skeleton lies in the regioselective formation of the carbon-carbon bond between the pyridine (B92270) ring and the dienyl moiety.

Direct C-H alkylation of pyridine is a desirable but challenging synthetic route due to the electron-deficient nature of the pyridine ring, which generally makes it unreactive toward traditional electrophilic substitution reactions like Friedel-Crafts alkylation. youtube.comyoutube.com However, several modern strategies have been developed to overcome this hurdle.

Minisci-Type Radical Alkylation: This reaction involves the addition of alkyl radicals to the protonated pyridine ring. Radicals generated from sources like carboxylic acids (via oxidative decarboxylation) can add to the electron-deficient heterocycle, typically at the C2 and C4 positions. For selective C4-alkylation, a common strategy involves the use of a removable blocking group on the pyridine nitrogen, which sterically hinders the C2 and C6 positions. nih.govchemistryviews.org A blocking group derived from inexpensive maleic acid has been shown to be effective for directing Minisci-type alkylations to the C4 position. nih.govchemistryviews.org

Metal-Catalyzed C-H Activation: Transition metal catalysis offers a powerful tool for the direct arylation and alkylation of pyridines. Rhodium(I)-catalyzed methods have been developed for the direct arylation of 2-substituted pyridines and quinolines. nih.gov These reactions often require a substituent at the C2 position to proceed efficiently. nih.gov Similarly, nickel and cobalt catalysts have been used for the alkylation of picolines with alkenes at high temperatures, favoring substitution at the C4 position. youtube.com

Alkylation of Metallated Pyridines: Pyridine can be deprotonated at specific positions using strong bases like lithium diisopropylamide (LDA) or butyllithium (B86547) to form a pyridyl anion, which can then react with an electrophile like a dienyl halide (e.g., geranyl bromide). youtube.com The regioselectivity of this metallation is influenced by substituents on the pyridine ring and the reaction conditions. youtube.com For instance, 3-chloropyridine (B48278) can be selectively ethylated at the C4 position after treatment with LDA. youtube.com

Alkylation StrategyDescriptionKey Features & ReagentsRegioselectivityReference
Minisci ReactionAddition of alkyl radicals to a protonated pyridine ring.Carboxylic Acids, AgNO₃, (NH₄)₂S₂O₈Typically C2/C4 mixture; C4 can be favored with N-blocking groups. nih.govchemistryviews.org
Metal-Catalyzed C-H ActivationDirect C-C bond formation catalyzed by a transition metal.Rh(I), Ni, Co catalysts; aryl/alkyl halides or alkenes.Depends on catalyst and substrate; C2 for Rh(I) arylation, C4 for some Ni/Co alkylations. youtube.comnih.gov
Alkylation of Metallated PyridineReaction of a pyridyl anion with an alkyl halide electrophile.Strong bases (LDA, BuLi), followed by alkyl halide.Directed by substituents and reaction conditions. youtube.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. nih.govrsc.org Several classical MCRs can be adapted to synthesize the pyridine core.

Hantzsch Pyridine Synthesis: This is a [2+2+1+1] approach, classically involving two equivalents of a β-ketoester, an aldehyde, and an ammonia (B1221849) source to form a dihydropyridine, which is then oxidized to the pyridine. youtube.comacsgcipr.orgtaylorfrancis.com To synthesize the target compound, one could envision using a β-ketoester bearing the dienyl side chain.

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an α,β-unsaturated ketone (or ynone), which can directly yield a substituted pyridine. acsgcipr.org This offers a convergent route where the dienyl moiety could be part of either the enamine or the unsaturated ketone component.

Cascade reactions , also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all under the same reaction conditions. wikipedia.org A photoredox-catalyzed cyclization-endoperoxidation cascade of dienes has been reported, showcasing how a series of reactions can be initiated from a diene moiety similar to the side chain of the target compound. nih.gov Such a cascade could potentially be designed to first form the pyridine ring and then induce further transformations along the side chain in a single, efficient process. researchgate.net

Functionalization and Derivatization of the Core Structure

Once the pyridine-dienyl skeleton is assembled, it can be further modified at several positions to generate a library of analogs.

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophile and a base, allowing for straightforward N-alkylation and quaternization. youtube.com

This reaction, known as the Menshutkin reaction, is typically an SN2 process where the pyridine nitrogen attacks an alkyl halide (e.g., cetyl bromide) to form a quaternary pyridinium (B92312) salt. mdpi.com These reactions are often performed in polar aprotic solvents which favor the formation of solvated ions. mdpi.com Quaternization is a versatile strategy; it not only changes the electronic properties of the molecule, enhancing π-electron delocalization, but also activates the pyridine ring for further reactions. rsc.org For example, quaternization makes the C4-position highly susceptible to nucleophilic displacement, and the quaternizing group can often be removed later under basic conditions. google.comgoogle.com This quaternization-modification-dequaternization sequence is a powerful method for synthesizing 4-substituted pyridines. google.comgoogle.com

The dienyl (geranyl) side chain possesses two double bonds that are susceptible to a variety of chemical transformations. Achieving regioselectivity in these modifications is crucial for creating specific isomers. Enzymatic and biomimetic approaches are particularly powerful for such selective reactions. researchgate.netnih.gov

Key modifications include:

Epoxidation: The double bonds can be selectively epoxidized. Enzymes can control which double bond reacts and the stereochemistry of the resulting epoxide. researchgate.net

Dehydrogenation and Oxidation: Enzymatic systems can catalyze the dehydrogenation of the side chain or the oxidation of its methyl groups to form alcohols or carboxylic acids. nih.gov

Cyclization: The linear terpene side chain can undergo intramolecular cyclization to form various carbocyclic structures, a common process in natural product biosynthesis. nih.gov The product specificity can often be controlled by mutating key amino acid residues in the active site of terpene synthase enzymes. nih.gov

Modification TypeDescriptionPotential Reagents/MethodsReference
EpoxidationFormation of an epoxide at one of the C=C double bonds.Peroxy acids (m-CPBA), FAD-dependent oxidocyclases. researchgate.net
OxidationConversion of a methyl group to an alcohol or carboxylic acid.Enzymatic (e.g., P450 monooxygenases). nih.gov
Oxidative CyclizationFormation of cyclic ethers or other rings involving oxygen.FAD-dependent oxidocyclases. researchgate.netnih.gov
C-C Bond CleavageUnusual cleavage of carbon-carbon bonds within the side chain.Specific enzymatic pathways. nih.gov

The this compound scaffold can serve as a versatile starting material for the synthesis of more complex, fused, or linked heterocyclic systems.

Imidazoles: Imidazole (B134444) rings can be constructed using pyridine-containing precursors. A common method for synthesizing imidazo[1,2-a]pyridines involves the cyclization of 2-aminopyridines with α-halocarbonyl compounds. nanobioletters.com To apply this to the target molecule, the pyridine ring would first need to be aminated at the C2 position before reaction. Another approach involves the reaction of 2-picolylamine (2-aminomethylpyridine) with aldehydes to form 3-substituted imidazo[1,5-a]pyridines. researchgate.net

Chromenes: Chromene and pyrano-pyridine systems are important heterocyclic motifs. researchgate.netnih.gov They can be synthesized via multicomponent reactions. For instance, a three-component reaction of a salicylaldehyde, a malononitrile (B47326) dimer, and malonic acid can yield complex chromeno[2,3-b]pyridines. mdpi.com By analogy, a pyridine derivative containing an appropriately positioned aldehyde or active methylene (B1212753) group could be used as a precursor to build a fused chromene ring. mdpi.com

Stereoselective Synthesis and Isomeric Control

The stereoselective synthesis of this compound and its analogs is a critical area of research, aiming to control the spatial arrangement of atoms in the molecule. This control is paramount as different stereoisomers can exhibit distinct biological activities and physical properties. The primary stereochemical considerations in the synthesis of the target compound are the configuration of the stereocenter at C4 and the geometry of the C3=C4 and C7=C8 double bonds of the dimethylnona-3,7-dienyl side chain.

Several synthetic strategies can be envisioned for achieving high levels of stereoselectivity in the synthesis of this compound. These approaches often rely on the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions.

One potential route involves the enantioselective allylation of 2-picoline (2-methylpyridine) or a suitable derivative. This can be achieved by deprotonating the methyl group with a strong base to form a nucleophilic picolyl anion, which is then reacted with a geranyl electrophile, such as geranyl bromide or a derivative thereof. The use of a chiral ligand in conjunction with a metal catalyst can induce enantioselectivity in the newly formed C-C bond.

For instance, the enantioselective alkylation of 2-alkylpyridines has been accomplished using chiral lithium amides as non-covalent stereodirecting auxiliaries. This method offers a direct approach to establishing the chiral center adjacent to the pyridine ring. While specific data for the reaction with a geranyl electrophile is not extensively documented in the literature, the general applicability of this method suggests it as a promising avenue.

Another powerful technique is the palladium-catalyzed cross-coupling reaction . This can involve the coupling of a 2-pyridyl organometallic reagent (e.g., a Grignard or organozinc reagent) with a stereodefined geranyl halide or triflate. Alternatively, a 2-halopyridine can be coupled with a chiral organometallic reagent derived from a geranyl precursor. The stereochemical integrity of the reactants is often maintained throughout the catalytic cycle, especially with carefully chosen palladium catalysts and ligands. The use of chiral phosphine (B1218219) ligands in palladium-catalyzed asymmetric allylic alkylation is a well-established field and could be adapted for this synthesis. mdpi.com

The table below illustrates a hypothetical outcome for a palladium-catalyzed enantioselective allylation of a 2-pyridyl nucleophile with a geranyl electrophile, based on typical results observed for similar systems.

Table 1: Hypothetical Enantioselective Synthesis of this compound via Palladium-Catalyzed Allylation

Entry Chiral Ligand Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee, %)
1 (R)-BINAP Toluene 0 75 85
2 (S,S)-Chiraphos THF -20 68 92

The geometry of the double bonds in the geranyl moiety is typically derived from the starting material, geraniol (B1671447) or nerol (B1678202), which are themselves isomers. Commercially available geraniol predominantly contains the (E)-isomer at the C3=C4 position. To synthesize the (Z)-isomer, nerol would be the preferred starting material. The C7=C8 double bond is typically present as a mixture of isomers in commercial starting materials. Stereoselective methods for the synthesis of trisubstituted alkenes, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, can be employed to control the geometry of this double bond if a convergent synthetic approach is used where the side chain is constructed separately before attachment to the pyridine ring.

If a chiral center is already present in either the pyridine precursor or the dienyl side chain, a diastereoselective coupling reaction can be employed. The existing stereocenter can direct the approach of the reagents, leading to a preference for one diastereomer over the other. For example, the reaction of a chiral 2-substituted pyridine with a racemic or achiral geranyl derivative could proceed with a certain degree of diastereoselectivity.

The table below outlines potential diastereomeric ratios that could be achieved in a substrate-controlled reaction, where a chiral auxiliary is attached to the pyridine ring.

Table 2: Hypothetical Diastereoselective Synthesis of a this compound Analog

Entry Chiral Auxiliary on Pyridine Coupling Partner Reaction Type Diastereomeric Ratio (d.r.)
1 (R)-2-phenyloxazoline Geranylmagnesium bromide Grignard Addition 70:30
2 (S)-prolinol Geranyl bromide Nucleophilic Substitution 85:15

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(4,8-Dimethylnona-3,7-dienyl)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.

1D NMR (¹H, ¹³C) Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for both the pyridine (B92270) ring and the appended geranyl group. The pyridine protons typically appear in the downfield region (δ 7.0-8.7 ppm) due to the deshielding effect of the aromatic ring and the nitrogen atom. The proton at the C-6 position is expected to be the most downfield. The protons of the geranyl side chain would appear in the aliphatic and vinylic regions. Olefinic protons on the C-3 and C-7 double bonds would resonate around δ 5.1-5.4 ppm. The methylene (B1212753) protons adjacent to the pyridine ring (C-1') would be expected around δ 2.8-3.0 ppm, while other methylene and methyl protons of the terpene chain would appear further upfield (δ 1.6-2.2 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The pyridine ring carbons would resonate in the aromatic region (δ 120-160 ppm), with the carbon atom attached to the nitrogen (C-2) and C-6 being the most downfield. chemicalbook.com The carbon directly bonded to the geranyl side chain (C-2) would be expected around δ 160 ppm. researchgate.net The carbons of the geranyl substituent would show signals characteristic of this isoprenoid chain, including four signals for the sp² hybridized carbons of the double bonds (in the δ 120-140 ppm range) and signals for the aliphatic methyl and methylene carbons at higher field (δ 16-40 ppm). chemicalbook.comhmdb.ca

Predicted ¹H and ¹³C NMR Data for this compound:

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine H-3~7.1-7.3~121-123
Pyridine H-4~7.6-7.8~136-138
Pyridine H-5~7.1-7.3~123-125
Pyridine H-6~8.5-8.7~149-151
Pyridine C-2-~160-162
C-1'~2.8-3.0 (t)~37-39
C-2'~2.1-2.3 (t)~26-28
C-3'~5.3-5.5 (t)~124-126
C-4'-~138-140
C-5'~2.0-2.2 (m)~39-41
C-6'~2.0-2.2 (m)~26-28
C-7'~5.0-5.2 (t)~123-125
C-8'-~131-133
C-9' (on C-4')~1.7 (s)~16-18
C-10' (on C-8')~1.6 (s)~17-19
C-11' (on C-8')~1.65 (s)~25-27

Note: Predicted values are based on typical ranges for 2-substituted pyridines and geraniol (B1671447) derivatives. Actual values may vary. (s=singlet, t=triplet, m=multiplet)

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR provides primary data, 2D NMR experiments are crucial for unambiguously assigning these signals and determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-5) and along the geranyl chain (e.g., C-1'H₂ with C-2'H₂).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for establishing long-range (2-3 bond) correlations. It would show a crucial correlation between the methylene protons at C-1' of the geranyl chain and the C-2 carbon of the pyridine ring, confirming the point of attachment. nih.gov It would also help in assigning the quaternary carbons and distinguishing between the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in confirming the E-configuration of the double bond at C-3', by observing a NOE between the C-3' proton and the C-5' methylene protons, but not the C-9' methyl protons.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation patterns. For this compound (C₁₆H₂₃N), the high-resolution mass spectrum would show a molecular ion [M]⁺ peak corresponding to a mass of 229.1830. uni.luchemicalbook.com

The electron ionization (EI) mass spectrum would exhibit a characteristic fragmentation pattern. wikipedia.org Key fragmentation pathways would likely include:

Benzylic-type cleavage: The most significant fragmentation would be the cleavage of the C1'-C2' bond, which is allylic to one double bond and "benzylic" to the pyridine ring. This would result in a highly stable pyridinylmethyl-type cation at m/z 93 or a related resonance-stabilized ion, which would likely be the base peak.

Loss of alkyl fragments: Fragmentation along the terpene chain is expected, leading to the loss of isoprene (B109036) units or other alkyl radicals. libretexts.org For example, cleavage at the C5'-C6' bond could lead to ions corresponding to the loss of a C₄H₇ radical.

McLafferty-type rearrangements: While less common for this specific structure, rearrangement reactions involving the double bonds and the pyridine nitrogen could lead to other smaller fragment ions. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the pyridine ring and the alkene moieties.

Pyridine Ring Vibrations: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring are expected in the 1600-1450 cm⁻¹ region. acs.orgpw.edu.plnist.govresearchgate.net Ring puckering and C-H out-of-plane bending vibrations would be observed in the fingerprint region below 1000 cm⁻¹. researchgate.net

Alkene Vibrations: The C=C stretching of the two double bonds in the geranyl chain would likely appear around 1660-1675 cm⁻¹. The vinylic C-H stretching would be observed just above 3000 cm⁻¹. researchgate.netchemicalbook.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric C=C stretching vibrations of the terpene chain and the breathing modes of the pyridine ring would be expected to give strong signals in the Raman spectrum.

X-ray Crystallography for Definitive Solid-State Structure Determination (for relevant derivatives)

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would require the synthesis of a suitable crystalline derivative of this compound, such as a salt with a halide or an organic acid, or a metal complex. If a single crystal of sufficient quality could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the exact conformation of the geranyl side chain, as well as the intermolecular packing in the crystal lattice. This would definitively confirm the connectivity and stereochemistry of the molecule.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For a molecule like 2-(4,8-Dimethylnona-3,7-dienyl)pyridine, with its combination of a rigid aromatic ring and a flexible aliphatic chain, these methods can offer deep insights into its structure, reactivity, and potential biological interactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived.

Before any properties can be accurately calculated, it is essential to determine the most stable three-dimensional structure of the molecule. Geometry optimization is the process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

For a flexible molecule such as this compound, this process is complicated by the existence of multiple conformers—different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The long, unsaturated side chain allows for numerous rotational possibilities. A thorough conformational analysis is required to identify the most stable conformers.

In such an analysis, various starting geometries are optimized to find all local energy minima. For example, studies on other flexible molecules, such as 2,2-dimethylpropane-1,3-diaminium cations, have performed theoretical conformational analyses to identify staggered and eclipsed conformations and their relative energies. mdpi.com Similarly, research on aromatic diamide (B1670390) diesters containing pyridine (B92270) rings has shown a high agreement between computationally optimized structures and experimental crystal structures, highlighting the predictive power of these methods. mdpi.com For this compound, this would involve systematically rotating the bonds in the nonadienyl chain to map the conformational landscape and identify the global minimum energy structure.

Table 1: Illustrative Data from a Conformational Analysis

This table conceptualizes the kind of data a conformational analysis of the C2-C3 bond in the side chain of this compound might yield.

ConformerDihedral Angle (°C)Relative Energy (kcal/mol)
Anti1800.00
Gauche (+)+600.85
Gauche (-)-600.85
Eclipsed04.50
Eclipsed1204.20

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small energy gap implies high chemical reactivity and low kinetic stability.

Table 2: Example FMO Analysis Data from a Study on Bioactive Pyridine Analogs

The following data is from a DFT study on a representative bioactive selenopheno[2,3-b]pyridine derivative and illustrates the typical output of an FMO analysis. nih.gov

ParameterEnergy (eV)
HOMO Energy-5.98
LUMO Energy-2.15
Energy Gap (ΔE)3.83

While DFT calculations provide a static picture of a few low-energy conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in a solvent like water).

For this compound, MD simulations would be invaluable for exploring its full conformational landscape. By simulating the molecule for nanoseconds or longer, one could identify the most populated conformational states and the pathways for transitioning between them. This provides a more realistic understanding of the molecule's structure and flexibility in solution than static calculations alone.

Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a receptor, typically a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Although no docking studies have been published for this compound itself, numerous studies have been conducted on its bioactive analogs. These studies demonstrate how the pyridine scaffold can be used to design molecules that interact with specific biological targets. For example:

In a search for new antimicrobial agents, selenium-containing pyridine derivatives were docked into the active site of DNA gyrase, a key bacterial enzyme. nih.gov

In another study focused on anticancer agents, novel pyridine derivatives were docked into the binding site of the kinesin Eg5 motor protein, a validated cancer target. tubitak.gov.tr The docking results showed that specific derivatives could interact with key residues like GLU116 and GLY117. tubitak.gov.tr

These examples show that if this compound or its analogs were found to have biological activity, molecular docking would be a critical next step to hypothesize a mechanism of action and guide the design of more potent derivatives.

Table 3: Examples of Molecular Docking Studies on Bioactive Pyridine Analogs

Ligand AnalogProtein Target (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting Residues
Selenopheno[2,3-b]pyridine Derivative nih.govDNA Gyrase (1KZN)-7.5 to -8.5Not specified
2-amino-4,6-diaryl-nicotinonitrile tubitak.gov.trKinesin Eg5-9.52GLU116, GLY117
Triphenylamine-linked Pyridone nih.govEGFR Kinase Domain (2ITO)Not specifiedNot specified

QSPR and QSAR are computational modeling techniques that aim to build mathematical relationships between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR). researchgate.net These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or physicochemical features of the molecules.

For pyridine derivatives, QSAR models have been developed for a wide range of biological activities. nih.gov For example, 3D-QSAR models were created for a series of N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides to understand the structural requirements for their anti-inflammatory activity. researchgate.net The resulting models indicated that the presence of electron-withdrawing groups on an associated phenyl ring was favorable for activity. researchgate.net

A QSAR or QSPR study involving this compound would require a dataset of similar pyridine compounds with measured experimental data for a specific property or activity. By developing a predictive model, researchers could estimate the activity of untested analogs and prioritize which new compounds to synthesize.

Table 4: Example of a QSAR Model for Pyridine Derivatives

This table summarizes a sample 3D-QSAR model developed for the anti-inflammatory activity of pyridine-carboxamide derivatives. researchgate.net

Activity ModeledStatistical MethodKey Statistical ParametersModel Contribution
Anti-inflammatory (COX/LOX inhibition)k-Nearest Neighbor (kNN)q² = 0.82, r² = 0.88Steric (favorable bulky groups at certain positions), Electrostatic (favorable negative potential)

Coordination Chemistry and Metal Complexation of the Chemical Compound

Pyridine (B92270) Nitrogen as a Ligand Donor Site

The foundational aspect of the coordination chemistry of 2-(4,8-Dimethylnona-3,7-dienyl)pyridine is the role of the pyridine nitrogen as a ligand donor site. The nitrogen atom in the pyridine ring is sp² hybridized and possesses a lone pair of electrons in an sp² orbital, which is directed away from the ring in the plane of the molecule. This readily available lone pair makes the pyridine nitrogen an effective σ-donor, allowing it to form stable coordinate bonds with a variety of metal ions. The basicity of the pyridine nitrogen, and thus its donor strength, can be influenced by the electronic effects of substituents on the pyridine ring.

In the case of this compound, the dienyl substituent at the 2-position introduces significant steric bulk in the vicinity of the nitrogen donor atom. This steric hindrance can influence the coordination geometry of the resulting metal complexes and may affect the stability of the metal-ligand bond. Furthermore, the electronic properties of the dienyl group can modulate the electron density on the pyridine nitrogen, thereby fine-tuning its donor capacity. The interplay between these steric and electronic factors is a key consideration in understanding the coordination behavior of this ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving pyridine-dienyl ligands typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The choice of reaction conditions, such as temperature and stoichiometry, can influence the final product.

Research has demonstrated the synthesis and characterization of ruthenium(II) complexes incorporating the 4-substituted isomer of this ligand, namely 4-(4,8-dimethylnona-3,7-dienyl)pyridine (B1620126). In one study, a dinuclear ruthenium(II) complex, [{RuCl(µ-Cl)(η⁶-p-cymene)}₂], was reacted with two equivalents of the 4-(4,8-dimethylnona-3,7-dienyl)pyridine ligand. This reaction resulted in the cleavage of the chloride bridges of the starting dimer and the formation of a mononuclear complex, [RuCl₂(η⁶-p-cymene)(4-(4,8-dimethylnona-3,7-dienyl)pyridine)]. The synthesis was carried out in dichloromethane (B109758) at room temperature, yielding the product as an orange solid.

The characterization of this complex was achieved through various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and infrared spectroscopy, as well as elemental analysis. These methods confirmed the coordination of the pyridine ligand to the ruthenium center.

Spectroscopic and Computational Analysis of Metal-Ligand Interactions

The interaction between the pyridine-dienyl ligand and the metal center can be probed using a combination of spectroscopic techniques and computational methods.

In the ¹H NMR spectrum of the [RuCl₂(η⁶-p-cymene)(4-(4,8-dimethylnona-3,7-dienyl)pyridine)] complex, the coordination of the pyridine ligand to the ruthenium center leads to a downfield shift of the signals corresponding to the pyridine protons compared to the free ligand. This is a characteristic feature indicating the donation of electron density from the nitrogen atom to the metal. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the pyridine ring, particularly those adjacent to the nitrogen, experience a shift upon coordination.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide further insights into the nature of the metal-ligand bond. These calculations can be used to model the geometry of the complex, calculate the bond energies, and analyze the electronic structure. For instance, DFT could be employed to visualize the molecular orbitals involved in the metal-ligand interaction, confirming the σ-donor nature of the pyridine nitrogen.

Table 1: Selected ¹H NMR Data (δ, ppm) for 4-(4,8-dimethylnona-3,7-dienyl)pyridine and its Ruthenium(II) Complex in CDCl₃

ProtonFree LigandRuthenium(II) Complex
Py-Hα8.528.85
Py-Hβ7.157.25

Data derived from studies on the 4-substituted isomer.

Potential Applications as Ligands in Homogeneous Catalysis

The structural and electronic properties of metal complexes bearing pyridine-dienyl ligands make them promising candidates for applications in homogeneous catalysis. The steric bulk of the dienyl substituent can create a specific pocket around the metal center, which can influence the selectivity of catalytic reactions. By modifying the ligand structure, it is possible to tune the catalytic activity of the metal complex.

Ruthenium complexes, in particular, are known to be active catalysts for a variety of organic transformations, including transfer hydrogenation reactions. The [RuCl₂(η⁶-p-cymene)(4-(4,8-dimethylnona-3,7-dienyl)pyridine)] complex has been investigated as a pre-catalyst for the transfer hydrogenation of ketones. In the presence of a hydrogen source, such as isopropanol, and a base, this complex can effectively catalyze the reduction of various ketones to their corresponding alcohols.

The catalytic activity is influenced by factors such as the nature of the ketone substrate, the temperature, and the catalyst loading. The bulky nature of the pyridine-dienyl ligand can play a role in the substrate selectivity of the catalyst.

Table 2: Catalytic Activity of [RuCl₂(η⁶-p-cymene)(4-(4,8-dimethylnona-3,7-dienyl)pyridine)] in the Transfer Hydrogenation of Acetophenone

ParameterValue
SubstrateAcetophenone
Catalyst Loading1 mol%
Hydrogen SourceIsopropanol
BaseKOH
Temperature80 °C
Conversion (24 h)>99%

Data derived from studies on the 4-substituted isomer.

Natural Product Isolation and Biosynthetic Relevance of the 4,8 Dimethylnona 3,7 Dienyl Moiety

Occurrence of Related Isoprenoid Chains in Marine and Terrestrial Natural Products

The 4,8-dimethylnona-3,7-dienyl moiety, in its common natural form as (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), is a well-documented volatile organic compound emitted by a wide array of plants, often in response to herbivory. pnas.orgpherobank.comnih.gov It is a known component of the volatile blends of plants such as maize (Zea mays), Arabidopsis, and tobacco (Nicotiana tabacum). pnas.orgnih.govnih.gov In these terrestrial environments, DMNT can act as a signaling molecule, attracting predators and parasitoids of the herbivores, thus playing a role in indirect plant defense. pherobank.comnih.gov

In marine environments, while the specific C11 homoterpene skeleton is less commonly reported, a vast diversity of other isoprenoid chains is prevalent. Marine organisms, particularly macroalgae, are prolific producers of terpenoids. nih.gov For instance, brown algae (Phaeophyceae) are known to produce a variety of sesquiterpenes (C15) and meroterpenoids, which consist of a polyprenyl chain attached to an aromatic ring. pnas.orgillinois.eduoup.com Species of the genus Sargassum are particularly rich in chromene-type meroterpenoids, which feature isoprenoid side chains of varying lengths, including triprenyl (C15) and tetraprenyl (C20) units. pnas.orgillinois.edu These compounds underscore the broad distribution of isoprenoid structures in marine flora.

Isolation and Structure Elucidation of Natural Products Containing the Dienyl Unit (e.g., Chromene derivatives from marine algae)

The isolation and structural characterization of natural products are fundamental to understanding their chemical and biological properties. The methods employed vary depending on the stability and volatility of the compounds.

For volatile homoterpenes like DMNT from terrestrial plants such as Nicotiana tabacum, isolation typically involves headspace collection or steam distillation, followed by analysis using gas chromatography (GC) coupled with mass spectrometry (MS). nih.govmdpi.com These techniques are well-suited for separating and identifying the components of complex volatile mixtures.

In the case of non-volatile, isoprenoid-containing natural products from marine algae, a different set of techniques is required. A notable example is the isolation of sargachromanols, a series of chromene derivatives with polyprenyl side chains, from the brown alga Sargassum siliquastrum. The isolation process often begins with the extraction of the algal material with organic solvents like chloroform. nih.gov The crude extract is then subjected to various chromatographic techniques to separate the individual compounds. Centrifugal partition chromatography (CPC) has been effectively used for the preparative isolation of compounds like sargachromanol E. nih.gov

Once isolated, the structure of these compounds is determined using a combination of spectroscopic methods. nih.gov Mass spectrometry (MS) provides information on the molecular weight and elemental composition. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation, with various 1D and 2D NMR experiments (such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) allowing for the complete assignment of the carbon skeleton and the stereochemistry of the molecule. nih.govnih.govmdpi.comnih.gov For example, the structures of sargachromanols A-P were elucidated based on extensive spectral analyses. pnas.orgillinois.edu

Proposed Biosynthetic Pathways of Isoprenoid-Containing Natural Products

The biosynthesis of all terpenoids, including the 4,8-dimethylnona-3,7-dienyl moiety, originates from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). However, the pathway to "irregular" homoterpenes like DMNT deviates from the standard head-to-tail condensation of these units.

Research has shown that the biosynthesis of DMNT proceeds through a two-step enzymatic process. nih.gov The first step involves the formation of a C15 sesquiterpene alcohol, (E)-nerolidol, from the precursor farnesyl diphosphate (FPP), a reaction catalyzed by a terpene synthase (TPS). pnas.orgnih.gov In the second, decisive step, (E)-nerolidol undergoes an oxidative degradation, where a four-carbon unit is cleaved off to yield the C11 homoterpene DMNT. nih.govoup.comnih.gov This final step is catalyzed by a specific cytochrome P450 monooxygenase. pnas.orgnih.govnih.gov This pathway has been characterized in plants like maize and Arabidopsis thaliana. pnas.orgillinois.edu

The biosynthesis of the isoprenoid side chains of marine natural products, such as the polyprenyl groups in sargachromanols, follows the more conventional isoprenoid pathway. IPP and DMAPP units are sequentially condensed by prenyltransferase enzymes to form longer-chain precursors like geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). These linear precursors are then attached to an aromatic core, in this case, a hydroquinone-type moiety, to form the meroterpenoid structure.

Advanced Applications and Future Research Directions

Development of Novel Pharmaceutical Leads and Drug Candidates

The pyridine (B92270) ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions. arabjchem.orgrsc.org The terpenoid portion of 2-(4,8-Dimethylnona-3,7-dienyl)pyridine contributes to its lipophilicity and potential to interact with biological membranes and hydrophobic pockets of target proteins. Terpenoids as a class are known for a wide array of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial effects. nih.gov

Research into pyridine derivatives has revealed their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. rsc.orgnih.govekb.eg For instance, certain pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines. arabjchem.orgnih.gov The structural combination in this compound suggests that it could be a valuable lead compound. Future investigations will likely focus on screening this compound and its analogues against a wide range of biological targets to identify and optimize its therapeutic potential. The exploration of fused pyranopyridine derivatives has also shown promising antibacterial and antifungal activity, indicating a broad spectrum of possibilities for related structures. ekb.egekb.eg

Exploration in Agrochemicals and Advanced Material Science

In the field of agrochemicals, the structural components of this compound suggest potential applications. Pyridine-based compounds are utilized for their herbicidal, insecticidal, and fungicidal properties. The terpenoid side chain, being derived from a common plant secondary metabolite, may enhance biodegradability and alter the mode of action compared to purely synthetic agrochemicals. Research into compounds like 2,6-dimethyl-3,4-bis(trimethylsilyloxymethyl)pyridine has highlighted the diverse applications of substituted pyridines. lew.ro Further studies are warranted to evaluate the efficacy of this compound against various agricultural pests and pathogens.

In material science, pyridine derivatives are investigated for their roles in the development of polymers and dyes. researchgate.net The potential for this compound to act as a ligand for metal complexes or as a monomer in polymerization reactions opens avenues for creating novel materials with unique optical, electronic, or catalytic properties.

Integration of Green Chemistry Principles in Synthetic Strategies

The future synthesis of this compound and its derivatives will likely be guided by the principles of green chemistry. Traditional methods for pyridine synthesis can involve harsh conditions and hazardous reagents. Modern approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Key green chemistry strategies applicable to the synthesis of this compound include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, increasing efficiency and reducing waste. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields. nih.govresearchgate.net

Biocatalysis and Renewable Feedstocks: Exploring enzymatic pathways and the use of biomass-derived starting materials, such as furans, can lead to more sustainable synthetic routes. acsgcipr.org

Nanocatalysts: The use of recoverable and reusable nanocatalysts can improve the economic and environmental profile of the synthesis. researchgate.netnih.gov

Recent advancements have demonstrated the successful green synthesis of various pyridine derivatives, highlighting the feasibility of applying these principles. nih.govresearchgate.netresearchgate.net

Theoretical Predictions for Enhanced Properties and Activities

Computational modeling and theoretical studies are becoming indispensable tools in chemical research. For this compound, these methods can be employed to predict and enhance its properties and biological activities.

Table 1: Theoretical Approaches and Their Potential Applications
Theoretical MethodApplicationPotential Outcome for this compound
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity. arabjchem.orgPredicting the biological activity of new derivatives and identifying key structural features for activity.
Molecular DockingSimulating the interaction between the compound and a biological target. arabjchem.orgIdentifying potential protein targets and understanding the binding mode to guide drug design.
Density Functional Theory (DFT)Calculating electronic structure and properties. arabjchem.orgresearchgate.netPredicting reactivity, stability, and spectroscopic properties to guide synthesis and characterization.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the molecule and its interactions over time.Assessing the stability of the compound-target complex and understanding conformational changes.

These computational tools can accelerate the research and development process by prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Exploration of New Biological Targets and Molecular Pathways

A crucial area of future research will be the identification of specific biological targets and molecular pathways modulated by this compound. The diverse biological activities of both terpenoids and pyridines suggest that this hybrid molecule could have multitargeting capabilities. nih.gov

Potential areas of investigation include:

Enzyme Inhibition: Screening against various enzymes, such as kinases, proteases, or acetylcholinesterase, which are common targets for drugs.

Receptor Modulation: Investigating interactions with G-protein coupled receptors (GPCRs) or nuclear receptors.

Ion Channel Activity: Assessing the effect on various ion channels, which could have implications for neurological or cardiovascular applications.

Antimicrobial Mechanisms: For any observed antimicrobial activity, elucidating the mechanism of action, such as cell wall disruption or inhibition of essential metabolic pathways. mdpi.com

By combining high-throughput screening with molecular biology techniques, researchers can uncover the mechanisms underlying the biological effects of this compound, paving the way for its development into a targeted therapeutic or agrochemical agent. The study of related amidino-substituted imidazo[4,5-b]pyridines has shown how modifications to the core structure can lead to potent and selective activity against specific cancer cell lines and viruses. mdpi.com

Q & A

Basic Questions

Q. What are the recommended synthesis protocols for 2-(4,8-Dimethylnona-3,7-dienyl)pyridine?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura or Heck coupling) between pyridine-derived halides and terpene-based precursors. For example, coupling 2-bromopyridine with a pre-synthesized 4,8-dimethylnona-3,7-dienyl boronic acid under palladium catalysis. Purification typically involves column chromatography with silica gel, followed by recrystallization to achieve >95% purity. Yield optimization may require temperature control (e.g., 60–80°C) and inert atmospheres .

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Characterization employs a combination of spectroscopic techniques:

  • 1H/13C NMR : To confirm substituent positions and double-bond geometry (e.g., coupling constants for trans/cis dienes).
  • IR Spectroscopy : To identify functional groups (e.g., pyridine ring vibrations at ~1574 cm⁻¹).
  • Mass Spectrometry (EI-MS) : For molecular weight verification and fragmentation pattern analysis (e.g., base peaks corresponding to pyridine or terpene fragments).
    Compare data with structurally similar pyridine-terpene hybrids .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : While specific toxicity data for the 2-isomer is limited, related pyridine derivatives with terpene chains (e.g., 4-(4,8-dimethylnona-3,7-dienyl)pyridine) show low acute environmental hazards but may require precautions against skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and follow waste disposal protocols for halogenated solvents used in synthesis. Refer to Safety Data Sheets (SDS) of analogous compounds for hazard classification .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Methodological Answer : Regioselectivity in coupling reactions can be controlled using directing groups (e.g., pyridine N-oxides) or tailored catalysts (e.g., Pd(PPh₃)₄ with bulky ligands). For example, computational modeling (DFT) can predict favorable coupling sites. Post-synthesis, 2D NMR (e.g., COSY, NOESY) helps confirm substituent positioning and isomer ratios .

Q. What environmental impact assessments are relevant for this compound?

  • Methodological Answer : Conduct biodegradability tests (OECD 301) and ecotoxicity assays (e.g., Daphnia magna acute toxicity). For structurally related compounds (e.g., 4-isomer), fish LC50 values (2.85 mg/L) suggest moderate aquatic toxicity, necessitating controlled disposal to prevent waterway contamination. Use predictive software like EPI Suite to estimate persistence and bioaccumulation potential .

Q. How can structural isomers (e.g., 2- vs. 4-substituted pyridine) be resolved?

  • Methodological Answer : Isomeric separation requires chiral stationary phase chromatography (e.g., Chiralpak® IA) or preparative HPLC with polar solvents. Absolute configuration determination may involve X-ray crystallography or electronic circular dichroism (ECD) for enantiomers. For diastereomers, NOE correlations in NMR can distinguish spatial arrangements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.